molecular formula C17H14N4O2S B11123711 N-(5-benzyl-3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide

N-(5-benzyl-3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide

Cat. No.: B11123711
M. Wt: 338.4 g/mol
InChI Key: IQPVHQAOHPNBID-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(5-benzyl-3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-benzyl-3-carbamoylthiophene-2-amine under suitable conditions to yield the desired product . The reaction conditions, such as temperature and solvent, can vary depending on the specific requirements of the synthesis.

Chemical Reactions Analysis

N-(5-benzyl-3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(5-benzyl-3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-benzyl-3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme fatty acid synthase I in Mycobacterium tuberculosis, thereby interfering with the bacterium’s ability to synthesize fatty acids, which are essential for its growth and replication . This inhibition leads to the bacterium’s death, making the compound a potential candidate for anti-tubercular therapy.

Comparison with Similar Compounds

N-(5-benzyl-3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

N-(5-benzyl-3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C17H14N4O2S/c18-15(22)13-9-12(8-11-4-2-1-3-5-11)24-17(13)21-16(23)14-10-19-6-7-20-14/h1-7,9-10H,8H2,(H2,18,22)(H,21,23)

InChI Key

IQPVHQAOHPNBID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)C3=NC=CN=C3)C(=O)N

Origin of Product

United States

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